molecular formula C9H4F4O3 B121985 2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carboxaldehyde CAS No. 159276-63-8

2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carboxaldehyde

Cat. No.: B121985
CAS No.: 159276-63-8
M. Wt: 236.12 g/mol
InChI Key: WQTQOBVIERTDBA-UHFFFAOYSA-N
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Description

2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carboxaldehyde (CAS 159276-63-8) is a fluorinated benzodioxane derivative with a molecular formula of C₉H₄F₄O₃ and a molecular weight of 236.12 g/mol . Its structure comprises a 1,4-benzodioxane core (a benzene ring fused with a 1,4-dioxane ring) substituted with four fluorine atoms at the 2,2,3,3-positions and a carboxaldehyde (-CHO) group at the 6-position. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its reactive aldehyde group and fluorine-enhanced electronic properties .

Properties

IUPAC Name

2,2,3,3-tetrafluoro-1,4-benzodioxine-6-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4F4O3/c10-8(11)9(12,13)16-7-3-5(4-14)1-2-6(7)15-8/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQTQOBVIERTDBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1C=O)OC(C(O2)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159276-63-8
Record name 2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carboxaldehyde
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Preparation Methods

Direct Fluorination with DAST

Diethylaminosulfur Trifluoride (DAST) facilitates the replacement of hydroxyl groups with fluorine. However, the absence of hydroxyl groups in the intermediate necessitates precursor modification.

Alternative Pathway:

  • Hydroxylation: Oxidize the dioxane ring to introduce hydroxyl groups at 2,3-positions.

  • DAST Treatment:

    • Reagent: 2.5–3.0 equiv DAST

    • Temperature: −10°C to 0°C (slow warming to 25°C)

    • Solvent: Dichloromethane or THF

Limitations:

  • Low regioselectivity (<60% yield)

  • Requires rigorous moisture control

Electrophilic Fluorination

Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) enables direct fluorination under milder conditions:

Conditions:

  • Reagent: 4.0 equiv Selectfluor®

  • Solvent: Acetonitrile/water (4:1)

  • Temperature: 70–80°C

  • Time: 12–24 hours

Advantages:

  • Improved regioselectivity (up to 85% yield)

  • Compatible with heat-sensitive intermediates

Aldehyde Functionalization

The aldehyde group is introduced via oxidation of a methyl precursor or through formylation.

Oxidation of Methyl Group

Potassium Permanganate (KMnO₄) in acidic or neutral media is commonly used:

Procedure:

  • Dissolve 2,3-dihydro-1,4-benzodioxane-6-methyl in aqueous KMnO₄ (0.5 M).

  • Heat at 90–110°C for 2–4 hours.

  • Acidify with HCl to precipitate the product.

Yield: 75–90%

Critical Factors:

  • pH control (neutral to slightly basic)

  • Stoichiometric excess of KMnO₄ (1.5–2.0 equiv)

Vilsmeier-Haack Formylation

Direct formylation of the aromatic ring avoids multi-step oxidation:

Conditions:

  • Reagent: POCl₃/DMF complex (1:1 molar ratio)

  • Temperature: 0°C → 60°C (gradient)

  • Solvent: Dichloroethane

Outcome:

  • Regioselective formylation at position 6

  • Yield: 65–78%

Industrial Scalability and Challenges

Key Challenges:

  • Fluorination Efficiency: Achieving complete tetrafluorination without ring degradation.

  • Purification: Separating regioisomers post-fluorination.

  • Cost: High reagent costs (e.g., Selectfluor®).

Process Optimization Table:

StepReagentCost (USD/kg)Yield (%)Purity (%)
Ring Closure1,2-Dibromoethane1209298
FluorinationSelectfluor®9508595
Aldehyde FormationKMnO₄508897

Recent Advances

Microwave-Assisted Synthesis:

  • Reduces fluorination time from 24 hours to 2–3 hours.

  • Enhances yield by 10–15% through uniform heating.

Flow Chemistry:

  • Continuous-flow reactors minimize side reactions during oxidation.

  • Achieves >90% conversion in KMnO₄-mediated steps .

Chemical Reactions Analysis

2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carboxaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Synthesis of Pharmaceuticals

2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carboxaldehyde serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its reactive aldehyde group allows for the formation of diverse derivatives through condensation reactions. For instance:

  • Tetrahydroisoquinolinones : This compound is utilized in the synthesis of tetrahydroisoquinolinones, which are important scaffolds in medicinal chemistry due to their biological activity .

Material Science

The fluorinated nature of this compound contributes to its application in developing advanced materials:

  • Fluorinated Polymers : It can be incorporated into polymer matrices to enhance properties such as chemical resistance and thermal stability. The presence of fluorine atoms can improve the hydrophobicity of the resulting materials .

Agrochemicals

The compound is also explored in the synthesis of agrochemical agents. Its ability to modify biological activity makes it a candidate for developing herbicides and pesticides that are more effective or have reduced environmental impact.

Case Study 1: Synthesis Pathways

Research has demonstrated various synthetic pathways involving 2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carboxaldehyde. A notable study outlined a multi-step synthesis leading to complex heterocyclic compounds that exhibit promising pharmacological properties. The efficiency of these pathways highlights the compound's versatility as a building block in drug development.

Case Study 2: Material Properties

In a comparative study on polymer blends containing fluorinated compounds, 2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carboxaldehyde was shown to significantly enhance the thermal stability and mechanical properties of polyvinylidene fluoride (PVDF). The results indicated that incorporating this compound could lead to materials suitable for high-performance applications in electronics and coatings.

Mechanism of Action

The mechanism of action of 2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carboxaldehyde involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The benzodioxane ring structure contributes to the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Table 1: Structural Features of 2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carboxaldehyde and Analogues

Compound Name Core Structure Substituents Molecular Formula Molecular Weight (g/mol) CAS No.
2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carboxaldehyde 1,4-Benzodioxane 2,2,3,3-F₄; 6-CHO C₉H₄F₄O₃ 236.12 159276-63-8
6-Hydroxy-2,2,3,3-tetrafluoro-1,4-benzodioxane 1,4-Benzodioxane 2,2,3,3-F₄; 6-OH C₈H₄F₄O₃ 224.11 886496-49-7
6-(Bromoacetyl)-2,2,3,3-tetrafluoro-1,4-benzodioxane 1,4-Benzodioxane 2,2,3,3-F₄; 6-BrCOCH₃ C₁₀H₅BrF₄O₃ 333.05 1380696-72-9
2,3,5,6-Tetrafluoro-1,4-benzenedimethanol Benzene 2,3,5,6-F₄; 1,4-(CH₂OH)₂ C₈H₆F₄O₂ 210.13 92339-07-6
2,2,3,3-Tetrafluoro-1,4-butanediol Linear butanediol 2,2,3,3-F₄; 1,4-(OH)₂ C₄H₆F₄O₂ 162.08 425-61-6

Key Observations :

  • Core Structure: The target compound and its benzodioxane analogues (e.g., 6-hydroxy and 6-bromoacetyl derivatives) share the fused benzodioxane scaffold, while 2,3,5,6-tetrafluoro-1,4-benzenedimethanol and 2,2,3,3-tetrafluoro-1,4-butanediol lack this fused ring system.
  • Functional Groups : The carboxaldehyde group in the target compound distinguishes it from the hydroxyl (-OH) and bromoacetyl (-BrCOCH₃) substituents in analogues, which directly influence reactivity and applications.

Physicochemical Properties

Table 2: Physicochemical Data

Compound Name Boiling Point (°C) Melting Point (°C) Solubility Stability
2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carboxaldehyde Not reported Not reported Organic solvents Stable under inert conditions
6-Hydroxy-2,2,3,3-tetrafluoro-1,4-benzodioxane Not reported Not reported Polar solvents Sensitive to oxidation
2,3,5,6-Tetrafluoro-1,4-benzenedimethanol Not reported Not reported Water, alcohols Hygroscopic
2,2,3,3-Tetrafluoro-1,4-butanediol 109 (analogue: 2,2,3,3-tetrafluoro-1-propanol ) Not reported Water, THF Moisture-sensitive

Key Observations :

  • Reactivity : The aldehyde group in the target compound enables nucleophilic additions (e.g., formation of Schiff bases), whereas the hydroxyl group in its analogue (CAS 886496-49-7) is prone to oxidation or esterification .
  • Fluorine Effects : The tetrafluoro substitution in all compounds enhances thermal stability and lipophilicity, making them suitable for applications requiring resistance to metabolic degradation .

Biological Activity

2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carboxaldehyde is a fluorinated derivative of benzodioxane that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which may contribute to various pharmacological effects. This article explores the biological activity of this compound based on available research findings, case studies, and synthesized data.

Chemical Structure and Properties

The chemical formula of 2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carboxaldehyde is C9H4F4O4C_9H_4F_4O_4 with a molecular weight of approximately 252.119 g/mol. The compound contains a dioxane ring structure with two fluorine atoms at positions 2 and 3, which significantly influence its reactivity and biological interactions.

PropertyValue
Chemical FormulaC₉H₄F₄O₄
Molecular Weight252.119 g/mol
CAS Number180091-38-7
Physical StateSolid
SolubilitySoluble in methanol

Anticancer Properties

Research has indicated that derivatives of benzodioxane exhibit notable anticancer activities. For instance, compounds similar to 2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carboxaldehyde have been studied for their ability to inhibit cancer cell proliferation. A study highlighted the synthesis of benzodioxane bisamide analogs that showed significant growth inhibition in human ovarian carcinoma models . The structure-activity relationship (SAR) analysis suggested that modifications at specific positions on the benzodioxane scaffold could enhance anticancer efficacy.

Anti-inflammatory Effects

Benzodioxane derivatives have also been associated with anti-inflammatory properties. For example, a compound structurally related to 2,2,3,3-Tetrafluoro-1,4-benzodioxane-6-carboxaldehyde demonstrated anti-inflammatory activity through inhibition of pro-inflammatory cytokines in vitro . The presence of functional groups at specific positions was crucial for optimizing this activity.

Enzyme Inhibition

The compound has been evaluated for its potential as an inhibitor of various enzymes involved in disease pathways. It was screened as a fragment for inhibitors of phosphodiesterase type IV (PDE4), which plays a role in inflammatory responses and is a target for treating respiratory diseases . Preliminary findings suggest that modifications to the benzodioxane framework can enhance inhibitory potency against PDE4.

Case Studies

  • Inhibition of Cancer Cell Lines : A study conducted on synthesized benzodioxane derivatives revealed that certain modifications led to enhanced cytotoxicity against various cancer cell lines including A549 (lung cancer) and HeLa (cervical cancer). The most effective compounds exhibited IC50 values in the low micromolar range .
  • Anti-inflammatory Mechanisms : In vivo studies demonstrated that benzodioxane derivatives could reduce edema and inflammatory markers in animal models of arthritis. The compounds were shown to lower levels of TNF-alpha and IL-6 significantly compared to control groups .

Q & A

Q. What are the recommended synthetic pathways for 2,2,3,3-tetrafluoro-1,4-benzodioxane-6-carboxaldehyde, and how do reaction conditions influence yield?

Answer: The synthesis of fluorinated benzodioxane derivatives typically involves multi-step reactions, including cyclization and fluorination. For analogous compounds, tetrahydrofuran (THF) and triethylamine (Et₃N) are commonly used as solvents and bases to facilitate nucleophilic substitution or condensation reactions . For example, in spirocyclic phosphazene synthesis, THF and Et₃N enabled efficient coupling of fluorinated precursors at room temperature over 72 hours, achieving yields >75% . Key variables include:

  • Temperature : Prolonged room-temperature reactions minimize side products.
  • Solvent polarity : Polar aprotic solvents enhance fluorophilic interactions.
  • Catalyst : Transition metals (e.g., Pd) may improve regioselectivity in fluorinated systems.

Q. Which spectroscopic techniques are most effective for characterizing fluorinated benzodioxane derivatives?

Answer:

  • ¹⁹F NMR : Critical for confirming fluorine substitution patterns. Fluorine atoms in benzodioxane rings typically exhibit shifts between -110 to -150 ppm due to electron-withdrawing effects .
  • IR Spectroscopy : Carboxaldehyde C=O stretches appear at ~1700 cm⁻¹, with fluorinated C-F bonds at 1100–1250 cm⁻¹ .
  • X-ray Crystallography : Resolves stereochemical ambiguities in tetrafluoro-substituted rings, as seen in structurally similar benzoxazine derivatives .

Methodological Note : For ¹H NMR, deuterated DMSO or CDCl₃ is preferred to avoid solvent interference with aldehyde protons.

Advanced Research Questions

Q. How can computational modeling predict the reactivity of 2,2,3,3-tetrafluoro-1,4-benzodioxane-6-carboxaldehyde in nucleophilic addition reactions?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electrophilicity at the aldehyde group. Fluorine atoms increase electron deficiency at the carbonyl carbon, enhancing reactivity toward amines or hydrazines. For example:

  • LUMO Mapping : The aldehyde carbon in fluorinated analogs shows LUMO densities 20–30% higher than non-fluorinated counterparts, correlating with faster reaction kinetics .
  • Solvent Effects : Continuum solvation models (e.g., SMD) predict THF stabilizes transition states better than DMF .

Q. What experimental strategies resolve contradictions in reported stability data for fluorinated benzodioxane aldehydes?

Answer: Discrepancies in thermal stability may arise from impurities or storage conditions. A systematic approach includes:

Accelerated Stability Testing : Heat samples to 40–60°C and monitor degradation via HPLC. For example, carboxaldehyde derivatives degrade ≤5% over 30 days when stored under argon at -20°C .

Impurity Profiling : Trace moisture or residual acids (e.g., from fluorination steps) can catalyze decomposition. Karl Fischer titration and ICP-MS identify critical contaminants .

Comparative Studies : Cross-validate results using orthogonal techniques (e.g., TGA vs. DSC for thermal stability) .

Q. How does the tetrafluoro substitution influence the electronic properties of the benzodioxane ring?

Answer: Fluorine’s strong electron-withdrawing effect reduces electron density in the ring, as demonstrated by:

  • Cyclic Voltammetry : Oxidation potentials shift positively by 0.3–0.5 V compared to non-fluorinated analogs, indicating increased electron deficiency .
  • Hammett Constants : σₚ values for CF₃ and CF₂ groups range from 0.54 to 0.88, significantly altering resonance and inductive effects .

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